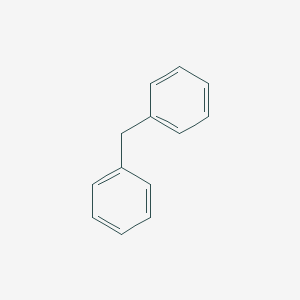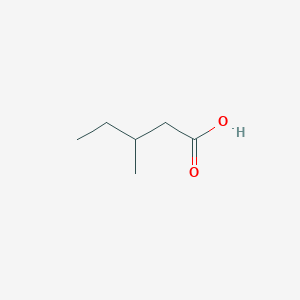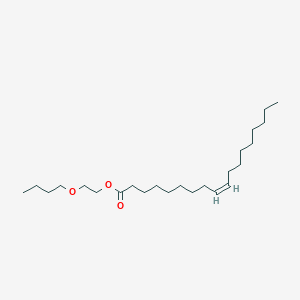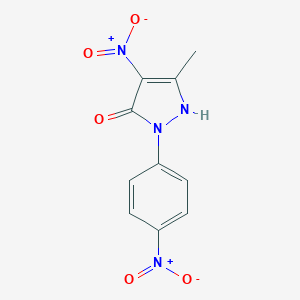![molecular formula C44H86O7 B089871 2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate CAS No. 142-20-1](/img/structure/B89871.png)
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate is a chemical compound that belongs to the class of glycol esters. It is formed by the esterification of tetraethylene glycol with stearic acid. This compound is commonly used in personal care products and cosmetics due to its ability to produce pearlescent effects and act as a moisturizer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate can be synthesized through the esterification of stearic acid with tetraethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours .
Industrial Production Methods
In industrial settings, the production of tetraethylene glycol distearate often involves continuous processes where stearic acid and tetraethylene glycol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ester is then purified through distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and tetraethylene glycol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, temperatures around 100°C.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, temperatures ranging from 50°C to 150°C.
Major Products Formed
Hydrolysis: Stearic acid and tetraethylene glycol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Applications De Recherche Scientifique
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the preparation of biological samples for microscopy due to its embedding properties.
Medicine: Utilized in pharmaceutical formulations as an excipient to enhance the stability and solubility of active ingredients.
Mécanisme D'action
The mechanism of action of tetraethylene glycol distearate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in personal care products, where it helps to create smooth and homogeneous formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycol distearate: Similar in structure but contains ethylene glycol instead of tetraethylene glycol.
Ethylene bis(stearamide): Another compound used in personal care products with similar moisturizing properties.
Uniqueness
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate is unique due to its longer glycol chain, which imparts different physical and chemical properties compared to shorter glycol esters. This results in enhanced emulsifying and moisturizing capabilities, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
142-20-1 |
|---|---|
Formule moléculaire |
C44H86O7 |
Poids moléculaire |
727.1 g/mol |
Nom IUPAC |
2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate |
InChI |
InChI=1S/C44H86O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(45)50-41-39-48-37-35-47-36-38-49-40-42-51-44(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3 |
Clé InChI |
MQFYRUGXOJAUQK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC |
| 142-20-1 | |
Synonymes |
PEG-4 DISTEARATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)






